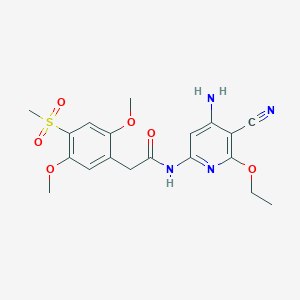![molecular formula C19H15N5OS B12597929 n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea CAS No. 605660-29-5](/img/structure/B12597929.png)
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea: is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenylurea moiety, making it a unique and valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothieno[2,3-d]pyrimidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can also be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thienopyrimidine rings are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea can be compared with other similar compounds, such as:
4-aminothieno[2,3-d]pyrimidine: A precursor in the synthesis of the target compound, known for its biological activities.
Phenylurea derivatives:
Thienopyrimidine analogs: Compounds with variations in the thienopyrimidine core, exhibiting diverse biological activities.
The uniqueness of n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n’-phenylurea lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
605660-29-5 |
|---|---|
Molecular Formula |
C19H15N5OS |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[4-(4-aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C19H15N5OS/c20-17-16-15(10-26-18(16)22-11-21-17)12-6-8-14(9-7-12)24-19(25)23-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22)(H2,23,24,25) |
InChI Key |
RYAVJHIPOWNWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2-furylmethyl)acetamide](/img/structure/B12597848.png)
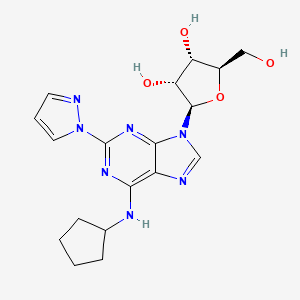

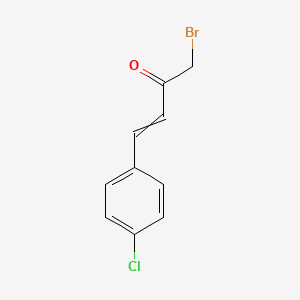
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
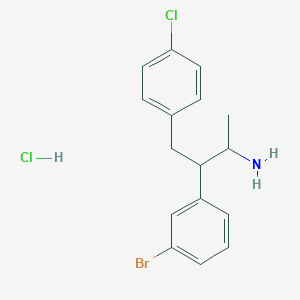
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
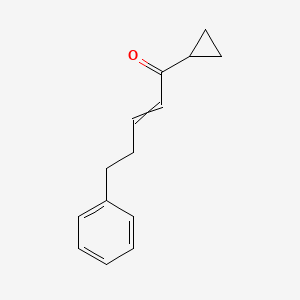
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

